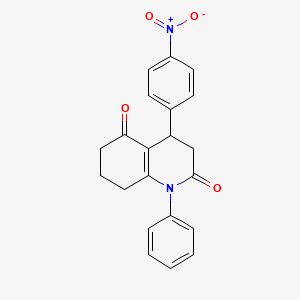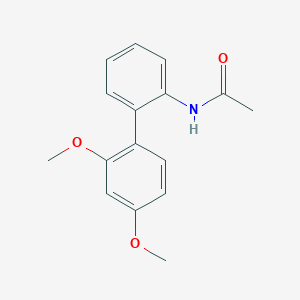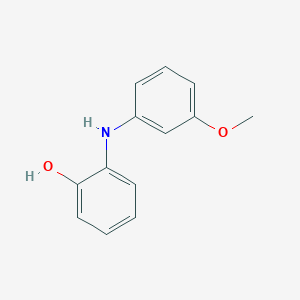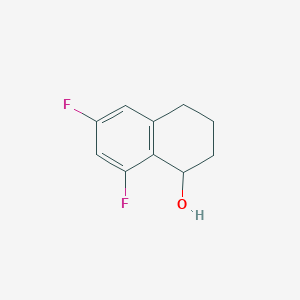
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with isopropylamine and a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-1-isopropyl-3-methyluracil: Similar in structure but lacks the dione functionality.
6-chloro-1-isopropyl-3-methylthymine: Contains a methyl group at the 5-position instead of the 3-position.
6-chloro-1-isopropyl-3-methylcytosine: Contains an amino group at the 4-position instead of the dione.
Uniqueness
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chlorine, isopropyl, and methyl groups, along with the dione functionality, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
925688-12-6 |
|---|---|
Formule moléculaire |
C8H11ClN2O2 |
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
6-chloro-3-methyl-1-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11ClN2O2/c1-5(2)11-6(9)4-7(12)10(3)8(11)13/h4-5H,1-3H3 |
Clé InChI |
CXSZWSOPYFTMGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=O)N(C1=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)

![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)



![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)

